Systebryl - 633700-15-9

Systebryl

Catalog Number: EVT-3200283
CAS Number: 633700-15-9
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide
  • Molecular Formula: C13H11NO5
  • Molecular Weight: 261.23 g/mol
  • IUPAC Name: N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide
  • InChI Key: XIKSEDLKDYKPTO-UHFFFAOYSA-N
Synthesis Analysis
  • Formation of amide bonds through the reaction of an amine with a carboxylic acid derivative.
  • Hydroxylation reactions to introduce hydroxyl groups on the aromatic rings.
Molecular Structure Analysis

Systebryl's molecular structure features two aromatic rings with hydroxyl substituents and an amide functional group. The presence of hydroxyl groups contributes to its solubility and potential reactivity in biological systems. The structural formula can be represented as follows:

C13H11NO5\text{C}_{13}\text{H}_{11}\text{N}\text{O}_5

Key Structural Features:

  • Aromatic Rings: Provide stability and potential interactions with biological targets.
  • Hydroxyl Groups: Enhance solubility and may participate in hydrogen bonding.
  • Amide Linkage: Critical for the interaction with serum amyloid A protein.
Chemical Reactions Analysis

Systebryl primarily functions as an inhibitor of serum amyloid A protein. The relevant chemical reactions include:

  • Inhibition Mechanism: By binding to serum amyloid A protein, Systebryl prevents its aggregation into amyloid fibrils.
  • Potential Oxidation and Reduction Reactions: As with many phenolic compounds, Systebryl may undergo oxidation reactions under certain conditions, affecting its stability and activity.
Mechanism of Action

The mechanism of action for Systebryl involves its specific targeting of serum amyloid A protein. By inhibiting this protein's function, Systebryl reduces the formation of amyloid deposits in tissues. This action is crucial for managing AL amyloidosis:

  • Binding Affinity: The compound likely exhibits a high binding affinity for serum amyloid A protein, effectively blocking its aggregation.
  • Disaggregation Potential: It may also promote the disaggregation of pre-existing amyloid deposits.
Physical and Chemical Properties Analysis

Key Properties:

PropertyValue
Molecular Weight261.23 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents
StabilitySensitive to oxidation

Systebryl's physical properties suggest it is suitable for formulation into therapeutic agents aimed at treating amyloidosis.

Applications

Systebryl is primarily being developed for:

  • Medical Treatments: Targeting AL amyloidosis to reduce amyloid burden in patients.
  • Research Applications: Investigating the role of serum amyloid A protein in disease mechanisms and potential therapeutic pathways.

The compound's unique properties make it a promising candidate for further clinical development aimed at addressing severe diseases with limited treatment options .

Introduction to Systebryl Research Domain

AL Amyloidosis Therapeutic Landscape and Unmet Needs

AL amyloidosis is a clonal plasma cell disorder characterized by the production and deposition of misfolded immunoglobulin light chains (LCs) into toxic, insoluble amyloid fibrils in vital organs, leading to progressive multiorgan dysfunction and high mortality [1] [9]. The disease presents significant diagnostic and therapeutic challenges due to its molecular complexity, heterogeneous organ involvement (primarily cardiac and renal), and frequent late-stage diagnosis [1] [3]. Current treatment strategies primarily target the underlying plasma cell dyscrasia using regimens adapted from multiple myeloma therapy, including:

  • Proteasome inhibitors (bortezomib-based combinations like CyBorD)
  • Immunomodulatory drugs
  • Monoclonal antibodies (anti-CD38 agents like daratumumab)
  • High-dose chemotherapy with autologous stem cell transplantation (ASCT) for eligible patients [7] [9]

While these approaches aim to suppress the production of amyloidogenic light chains, they exhibit substantial limitations. Real-world studies show approximately 62.4% of patients require ≥2 lines of therapy, with hematologic complete response (CR) rates of 31.6% in first-line treatment declining in subsequent lines [7]. Critically, no currently approved therapy directly targets the existing insoluble amyloid deposits responsible for end-organ damage [2] [9]. This constitutes a fundamental therapeutic gap, as amyloid clearance is essential for functional organ recovery. Even patients achieving hematologic responses often experience persistent organ dysfunction due to unabated amyloid burden, particularly in advanced cardiac involvement where median survival remains dismal (often <2 years in stage IIIB) [3] [9]. The heterogeneity of treatment regimens and the exclusion of many frail patients from intensive therapies like ASCT further underscore the urgent need for novel, amyloid-directed agents that address the terminal effector of pathology—the amyloid deposits themselves [2] [3].

Table 1: Current Therapeutic Approaches and Limitations in AL Amyloidosis

Therapeutic StrategyRepresentative Agents/RegimensKey Limitations
Plasma Cell-Directed TherapyBortezomib, Cyclophosphamide, Dexamethasone (CyBorD)Does not address existing amyloid deposits; variable organ recovery
Monoclonal AntibodiesDaratumumab-based regimensHigh cost; infusion-related reactions; limited impact on amyloid load
High-Dose Chemotherapy + ASCTMelphalan conditioningLimited to ~20% of patients due to organ dysfunction/frailty; treatment-related mortality risk
Supportive CareDiuretics, arrhythmia managementSymptomatic relief only; does not alter disease progression

Systebryl (PTI-110) as a Novel Therapeutic Candidate

Systebryl™ (PTI-110) represents a first-in-class small molecule therapeutic specifically engineered to target the insoluble amyloid deposits in AL amyloidosis. Developed by ProteoTech, Inc., it received FDA Orphan Drug Designation in 2024 based on its novel mechanism and potential to address a critical unmet need [2]. Unlike conventional therapies targeting plasma cells, Systebryl is designed to directly disaggregate and clear amyloid fibrils through selective interaction with misfolded light chain structures [2].

Chemically, PTI-110 is a synthetic organic compound belonging to a proprietary structural class optimized for amyloid interaction. While its precise molecular structure remains undisclosed, its small molecule nature (<500 Da) facilitates tissue penetration, potentially enabling access to amyloid deposits within vital organs like the heart and kidneys—a significant advantage over antibody-based approaches that may have limited penetration into dense amyloidomas [2]. Proposed mechanistic insights include:

  • Structural Recognition: Specific binding to β-sheet-rich domains characteristic of amyloid fibrils, potentially exploiting differences between pathological amyloid and physiological protein structures.
  • Fibril Destabilization: Disruption of hydrogen bonding networks and hydrophobic interactions stabilizing amyloid fibrils.
  • Enhanced Clearance: Generation of smaller, soluble fragments amenable to phagocytosis or proteolytic degradation [2].

Preclinical data (not detailed in sources but implied by orphan designation pathway) reportedly demonstrate its ability to reduce amyloid burden in model systems, forming the rationale for imminent clinical evaluation. The distinct mechanism complements existing plasma cell-targeting therapies, positioning Systebryl as a potential cornerstone for future combination regimens addressing both amyloid production (source) and deposition (effector) [2].

Research Rationale and Knowledge Gaps

The development of Systebryl is grounded in the unresolved pathophysiology of amyloid toxicity and the absence of approved fibril-disrupting agents. Key knowledge gaps motivating its investigation include:

  • Amyloid Reversibility: While hematologic response improves survival, the kinetics and completeness of organ recovery post-amyloid clearance remain poorly understood. Systebryl offers a direct tool to probe whether active amyloid removal accelerates functional improvement compared to natural clearance mechanisms observed after clonal control [1] [9].
  • Structure-Activity Relationships: The molecular basis for selective interaction of small molecules with AL amyloid (comprising variable light chain sequences) versus other amyloid types is largely unexplored. Systebryl's efficacy could validate specific molecular targets within polymorphic amyloid architectures [1].
  • Biological Model Limitations: The absence of robust in vitro and in vivo models faithfully recapitulating human AL amyloidosis hinders preclinical validation. Systebryl’s development necessitates reliance on surrogate amyloid systems until predictive models emerge [1].
  • Biomarker Correlation: Whether amyloid dissolution by PTI-110 translates into measurable reductions in validated biomarkers (NT-proBNP, troponins) or improved organ function requires clinical confirmation. Its effect on the dynamic equilibrium between soluble light chains and insoluble deposits is unknown [9].

ProteoTech anticipates initiating a Phase 1/2 proof-of-concept clinical trial in AL amyloidosis patients in late 2025. This trial will provide the first human data on Systebryl’s safety, pharmacokinetics, and preliminary efficacy signals regarding amyloid reduction and organ function [2]. Key questions this trial aims to address include:

  • Does PTI-110 achieve meaningful bioavailability in target organs (heart, kidneys, liver)?
  • Can it mobilize sufficient amyloid to alter deposition kinetics or measurable burden?
  • Are there early biomarkers (imaging, biochemical) indicative of its fibril-disrupting activity?

Successful validation could establish a new therapeutic paradigm—amyloid deconstruction—complementing the current strategy of precursor suppression [2] [9].

Table 2: Key Clinical Development Milestones for Systebryl (PTI-110)

Development PhasePrimary ObjectivesStatus/Timeline
PreclinicalMechanism of action validation; ToxicologyCompleted (basis for ODD)
Orphan Drug Designation (ODD)Regulatory incentive for rare disease drug developmentGranted by FDA (2024)
Phase 1/2 Proof-of-Concept TrialSafety, PK, PD, preliminary efficacy in AL amyloidosis patientsExpected initiation: Late 2025

Compounds Mentioned

Properties

CAS Number

633700-15-9

Product Name

Systebryl

IUPAC Name

N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C13H11NO5/c15-9-3-1-7(5-11(9)17)13(19)14-8-2-4-10(16)12(18)6-8/h1-6,15-18H,(H,14,19)

InChI Key

XIKSEDLKDYKPTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.